Cas no 69001-90-7 (2-(quinoxalin-2-ylsulfanyl)acetic acid)

2-(キノキサリン-2-イルスルファニル)酢酸は、キノキサリン骨格とチオエーテル結合を有する有機化合物です。分子内にカルボキシル基を保持しており、医薬品中間体や機能性材料の合成において重要な役割を果たします。特に、キノキサリン誘導体の特異的な生物活性と組み合わせることで、医薬品開発における構造修飾の幅を広げる可能性を有しています。高い反応性を示すチオエーテル部位は、さらに誘導体化が可能な点が特徴です。また、結晶性が良好なため精製工程が容易であり、研究用途での取り扱い性に優れています。

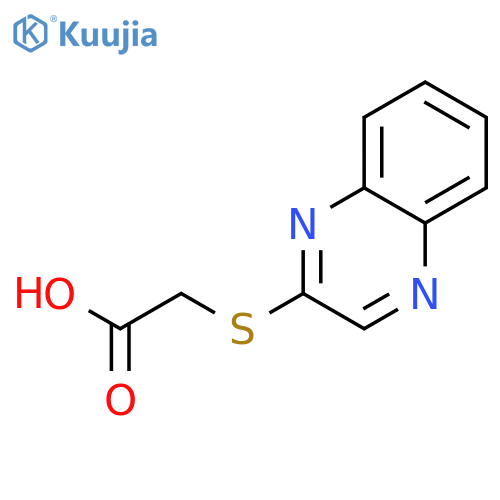

69001-90-7 structure

商品名:2-(quinoxalin-2-ylsulfanyl)acetic acid

2-(quinoxalin-2-ylsulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- Acetic acid,2-(2-quinoxalinylthio)-

- (Quinoxalin-2-ylthio)acetic acid

- [(QUINOXALIN-2-YL)THIO]ACETIC ACID

- 2-(2-Quinoxalinylsulfanyl)acetic acid

- 2-quinoxalin-2-ylsulfanylacetic acid

- 2-quinoxalin-2-ylthioacetic acid

- 2-quinoxalylthioacetic acid

- 2-(quinoxalin-2-ylsulfanyl)acetic acid

-

- MDL: MFCD00138691

- インチ: InChI=1S/C10H8N2O2S/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14)

- InChIKey: ZBWZEFLYRWANSY-UHFFFAOYSA-N

- ほほえんだ: OC(=O)CSC1=CN=C2C=CC=CC2=N1

計算された属性

- せいみつぶんしりょう: 220.03100

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

じっけんとくせい

- ゆうかいてん: 157-159°C

- PSA: 88.38000

- LogP: 1.80650

2-(quinoxalin-2-ylsulfanyl)acetic acid セキュリティ情報

- 危険レベル:IRRITANT

2-(quinoxalin-2-ylsulfanyl)acetic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(quinoxalin-2-ylsulfanyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | Q765325-50mg |

2-(2-Quinoxalinylsulfanyl)acetic Acid |

69001-90-7 | 50mg |

$ 50.00 | 2022-06-02 | ||

| abcr | AB157740-5 g |

2-(2-Quinoxalinylsulfanyl)acetic acid; . |

69001-90-7 | 5 g |

€478.80 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293424-1g |

2-(Quinoxalin-2-ylsulfanyl)acetic acid |

69001-90-7 | 98% | 1g |

¥489.00 | 2024-05-03 | |

| Key Organics Ltd | 2D-071-5G |

2-(2-quinoxalinylsulfanyl)acetic acid |

69001-90-7 | >95% | 5g |

£264.00 | 2025-02-09 | |

| Key Organics Ltd | 2D-071-1G |

2-(2-quinoxalinylsulfanyl)acetic acid |

69001-90-7 | >95% | 1g |

£88.00 | 2025-02-09 | |

| Enamine | EN300-11249-0.5g |

2-(quinoxalin-2-ylsulfanyl)acetic acid |

69001-90-7 | 95% | 0.5g |

$60.0 | 2023-10-26 | |

| Enamine | EN300-11249-5.0g |

2-(quinoxalin-2-ylsulfanyl)acetic acid |

69001-90-7 | 95% | 5g |

$230.0 | 2023-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043769-5g |

2-(2-Quinoxalinylsulfanyl)acetic acid |

69001-90-7 | >95% | 5g |

6257.0CNY | 2021-07-13 | |

| Chemenu | CM221292-1g |

2-(Quinoxalin-2-ylthio)acetic acid |

69001-90-7 | 95% | 1g |

$76 | 2024-07-24 | |

| Chemenu | CM221292-5g |

2-(Quinoxalin-2-ylthio)acetic acid |

69001-90-7 | 95% | 5g |

$258 | 2024-07-24 |

2-(quinoxalin-2-ylsulfanyl)acetic acid 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

69001-90-7 (2-(quinoxalin-2-ylsulfanyl)acetic acid) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69001-90-7)2-(quinoxalin-2-ylsulfanyl)acetic acid

清らかである:99%

はかる:10g

価格 ($):322.0